molecular formula C17H10Cl2F3NO2S2 B2591444 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 321430-96-0

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2591444
CAS No.: 321430-96-0
M. Wt: 452.29
InChI Key: QDPIDQLHUMOJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and a thiophene moiety

Scientific Research Applications

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Future Directions

The future of TFMP derivatives, including “3-Chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine”, looks promising. It’s expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Mechanism of Action

The mechanism of action of 3-chloro-2-{[5-(4-chlorobenzenesulfonyl)thiophen-2-yl]methyl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

IUPAC Name

3-chloro-2-[[5-(4-chlorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3NO2S2/c18-11-1-4-13(5-2-11)27(24,25)16-6-3-12(26-16)8-15-14(19)7-10(9-23-15)17(20,21)22/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPIDQLHUMOJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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